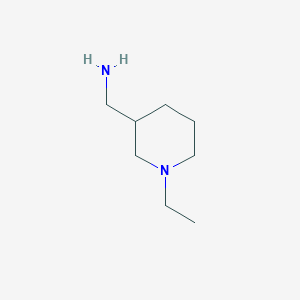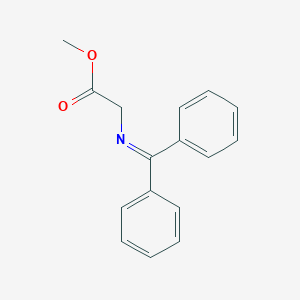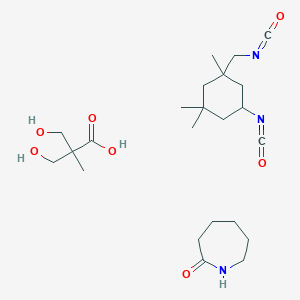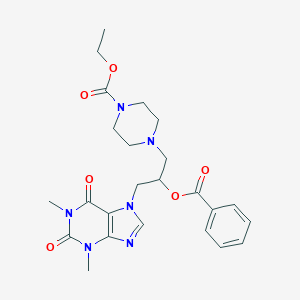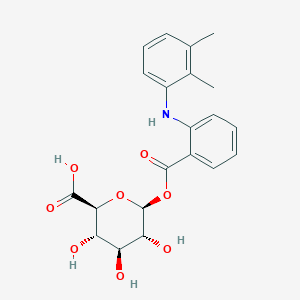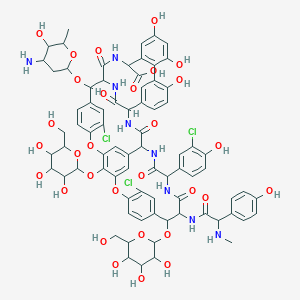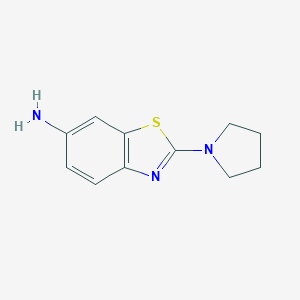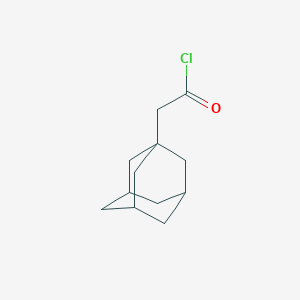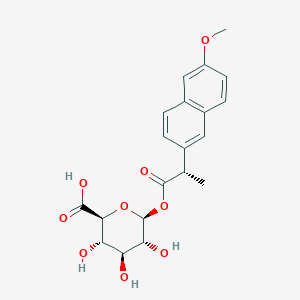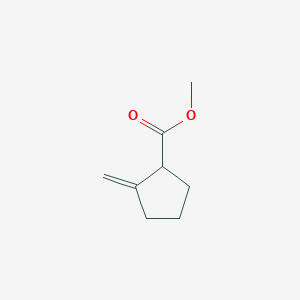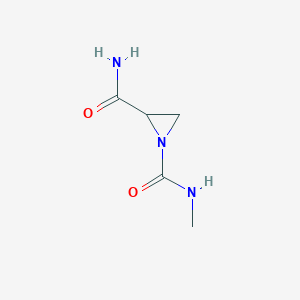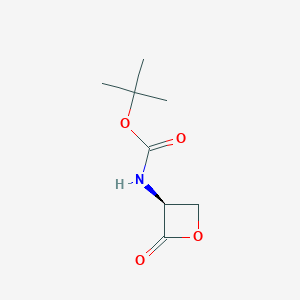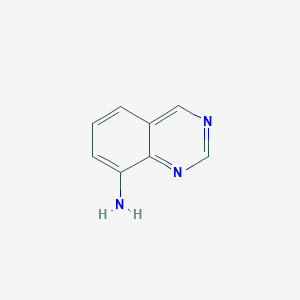![molecular formula C18H24Cl2N2O3 B020759 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione CAS No. 108708-01-6](/img/structure/B20759.png)
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione, also known as BCNU or Carmustine, is an alkylating agent that has been used for the treatment of various types of cancers. It belongs to the group of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target brain tumors.
Mécanisme D'action
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione works by forming covalent bonds with the DNA of cancer cells, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione also inhibits the activity of enzymes involved in DNA repair, further enhancing its cytotoxic effects.
Effets Biochimiques Et Physiologiques
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress, which can lead to the formation of reactive oxygen species (ROS). 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has also been shown to affect the activity of various enzymes, including glutathione peroxidase and superoxide dismutase. These effects can lead to cellular damage and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It has a high degree of solubility in aqueous solutions, which makes it easy to prepare for use in cell culture experiments. It also has a long half-life, which allows for sustained exposure of cells to the drug. However, 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has several limitations as well. It is highly toxic and can be difficult to handle safely. It also has a narrow therapeutic window, which means that it can be difficult to achieve effective doses without causing significant toxicity.
Orientations Futures
There are several areas of research that could be explored in the future with regards to 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione. One potential area of research is the development of new formulations of the drug that could improve its efficacy and reduce its toxicity. Another area of research is the investigation of the use of 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione in combination with other anticancer drugs to enhance its effectiveness. Finally, there is a need for further research into the mechanisms of action of 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione in order to better understand how it works and how it can be optimized for use in the treatment of cancer.
Méthodes De Synthèse
The synthesis of 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione involves the reaction of 1,4-butanediol with phosgene to form 1,4-bis(chloroformate)butane. This intermediate is then reacted with 4-butoxyaniline to form 1-(4-butoxyphenyl)-4,4-bis(chloroformate)butane. The final product is obtained by reacting this intermediate with pyrrolidine-2,5-dione.
Applications De Recherche Scientifique
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancers, including brain, lung, and breast cancers. 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has been found to be effective in inhibiting the growth of cancer cells by damaging their DNA. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
108708-01-6 |
|---|---|
Nom du produit |
3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione |
Formule moléculaire |
C18H24Cl2N2O3 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24Cl2N2O3/c1-2-3-12-25-15-6-4-14(5-7-15)22-17(23)13-16(18(22)24)21(10-8-19)11-9-20/h4-7,16H,2-3,8-13H2,1H3 |
Clé InChI |
AOTRTXDZUKMARS-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCCl)CCCl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCCl)CCCl |
Synonymes |
3-(N,N-bis(2-chloroethyl)amino)-1-(4'-n-butoxyphenyl)pyrollidine-2,5-dione 3-NBCBPD alpha-(N,N-(bis(2-chloroethyl))amino)-N-(4-n-butoxyphenyl)pyrrolidin-2,5-dione CEABPD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



